molecular formula C22H15Cl2N5O2S B11283928 7-chloro-N-(2-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

7-chloro-N-(2-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11283928
M. Wt: 484.4 g/mol
InChI Key: SURPCSDDIPNSLG-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-7-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a benzenesulfonyl group, a chloro substituent, and a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-7-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of eco-compatible catalysts and sustainable reaction conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-7-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-(BENZENESULFONYL)-7-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-7-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(BENZENESULFONYL)-7-CHLORO-N-[(2-CHLOROPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C22H15Cl2N5O2S

Molecular Weight

484.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-[(2-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C22H15Cl2N5O2S/c23-15-10-11-19-17(12-15)20(25-13-14-6-4-5-9-18(14)24)26-21-22(27-28-29(19)21)32(30,31)16-7-2-1-3-8-16/h1-12H,13H2,(H,25,26)

InChI Key

SURPCSDDIPNSLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CC=C5Cl

Origin of Product

United States

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